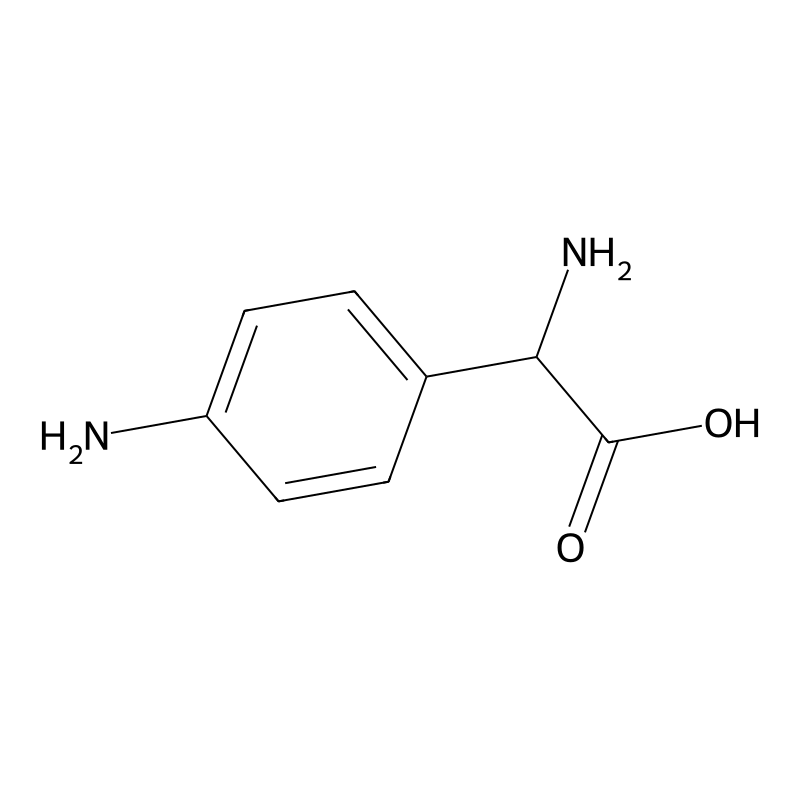

2-Amino-2-(4-aminophenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-2-(4-aminophenyl)acetic acid, also known as (R)-2-amino-2-(4-aminophenyl)acetic acid, is an organic compound with the molecular formula C8H10N2O2. It features two amino groups attached to a phenyl ring and is classified under phenylacetic acids. The compound is notable for its chirality, existing in a specific enantiomeric form that can influence its biological activity and interactions within biochemical systems .

The chemical reactivity of 2-amino-2-(4-aminophenyl)acetic acid primarily involves nucleophilic substitutions and acylation reactions. It can participate in:

- Acid-base reactions: The amino groups can act as bases, accepting protons in acidic environments.

- Condensation reactions: It can react with carbonyl compounds to form amides or other derivatives.

- Redox reactions: The amino groups can undergo oxidation under certain conditions, leading to various derivatives.

These reactions are crucial for its potential applications in pharmaceuticals and organic synthesis.

Research indicates that 2-amino-2-(4-aminophenyl)acetic acid exhibits significant biological activity. It has been studied for its potential as:

- Antidepressant agents: Its structure suggests possible interactions with neurotransmitter systems, particularly serotonin and norepinephrine.

- Anti-inflammatory properties: Preliminary studies suggest it may modulate inflammatory pathways.

- Neuroprotective effects: Some studies indicate it could protect neuronal cells from oxidative stress.

The biological profile of this compound makes it a candidate for further pharmacological exploration .

Several synthesis methods have been reported for 2-amino-2-(4-aminophenyl)acetic acid:

- Reduction of Nitro Compounds: Starting from 4-nitrophenylacetic acid, reduction using hydrogen gas in the presence of palladium on carbon can yield the desired amino compound.

- Direct Amination: Phenylacetic acid can be directly aminated using ammonia or primary amines in the presence of a catalyst.

- Boc Protection Strategy: The amino groups can be protected using a Boc (tert-butyloxycarbonyl) group during synthesis to control reactivity, followed by deprotection to yield the final compound.

These methods highlight the versatility in synthesizing this compound for research and application purposes .

The applications of 2-amino-2-(4-aminophenyl)acetic acid span various fields:

- Pharmaceutical Development: Its potential as an antidepressant and anti-inflammatory agent positions it as a candidate for drug development.

- Biochemical Research: Used in studies exploring neurotransmitter interactions and neuroprotection mechanisms.

- Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

These applications underscore its importance in both medicinal chemistry and academic research .

Interaction studies involving 2-amino-2-(4-aminophenyl)acetic acid have focused on its binding affinity with various receptors:

- Serotonin Receptors: Preliminary studies suggest it may bind to serotonin receptors, influencing mood regulation.

- Adrenergic Receptors: Its structure allows potential interaction with adrenergic pathways, which are critical in stress responses.

These interactions are essential for understanding its pharmacodynamics and therapeutic potential .

Similar Compounds

Several compounds share structural similarities with 2-amino-2-(4-aminophenyl)acetic acid, each possessing unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminophenylacetic Acid | C8H9NO2 | Lacks one amino group; simpler structure. |

| 4-Aminophenylacetic Acid | C8H10N2O | Similar but differs in the position of amino group. |

| 3-Aminophenylacetic Acid | C8H10N2O | Different positional isomer; may exhibit different biological activities. |

The uniqueness of 2-amino-2-(4-aminophenyl)acetic acid lies in its specific combination of functional groups and chirality, which may result in distinct biological effects compared to these similar compounds .

XLogP3

Sequence

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic